molecular formula C16H22BrN3O3S B13892653 tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate

tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate

Cat. No.: B13892653
M. Wt: 416.3 g/mol
InChI Key: LTJJEIDKKAAFNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core substituted with a bromo group and a tert-butyl carbamate moiety.

Preparation Methods

The synthesis of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves several steps:

Chemical Reactions Analysis

tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H22BrN3O3S

Molecular Weight

416.3 g/mol

IUPAC Name

tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate

InChI

InChI=1S/C16H22BrN3O3S/c1-16(2,3)23-15(22)19-6-5-18-8-10-7-11-13(24-10)12(17)9-20(4)14(11)21/h7,9,18H,5-6,8H2,1-4H3,(H,19,22)

InChI Key

LTJJEIDKKAAFNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC2=C(S1)C(=CN(C2=O)C)Br

Origin of Product

United States

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